molecular formula C17H24N2O3 B6769811 N-[2-(4-methoxyphenoxy)ethyl]-2-azaspiro[3.4]octane-2-carboxamide

N-[2-(4-methoxyphenoxy)ethyl]-2-azaspiro[3.4]octane-2-carboxamide

Cat. No.: B6769811
M. Wt: 304.4 g/mol
InChI Key: YTMFKTAXRPNXOJ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-2-azaspiro[3.4]octane-2-carboxamide is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the spirocyclic core and the methoxyphenoxy group contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-2-azaspiro[3.4]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-21-14-4-6-15(7-5-14)22-11-10-18-16(20)19-12-17(13-19)8-2-3-9-17/h4-7H,2-3,8-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMFKTAXRPNXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)N2CC3(C2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-azaspiro[3.4]octane-2-carboxamide typically involves the following steps:

    Formation of the spirocyclic core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound. This step often requires the use of strong acids or bases to facilitate the cyclization process.

    Attachment of the methoxyphenoxy group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable phenol derivative with an appropriate leaving group on the spirocyclic core.

    Formation of the carboxamide group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]-2-azaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler, reduced compounds.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-2-azaspiro[3.4]octane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide: This compound shares a similar methoxyphenoxy group but differs in the presence of a nitrobenzamide moiety.

    2,6-Diazaspiro[3.4]octane derivatives: These compounds share the spirocyclic core but may have different substituents, leading to variations in their chemical and biological properties.

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]-2-azaspiro[3.4]octane-2-carboxamide is unique due to its specific combination of the spirocyclic core and the methoxyphenoxy group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

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